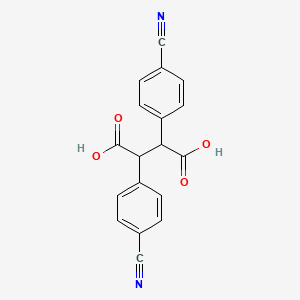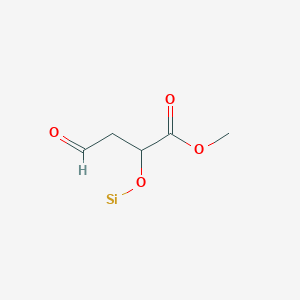
Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a difluorophenylpropynyl moiety.
Vorbereitungsmethoden
The synthesis of Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- typically involves the reaction of trimethylsilylacetylene with difluorobenzene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the coupling process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to form silanes with different substituents.
Substitution: The phenyl and propynyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: It can be used in the modification of biomolecules for imaging or therapeutic purposes.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants
Wirkmechanismus
The mechanism by which Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- exerts its effects involves its ability to act as a hydride donor or acceptor in various chemical reactions. The molecular targets include carbonyl groups, which can be reduced to alcohols or alkanes. The pathways involved often include the formation of intermediate silanols or siloxanes, which then undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Silane, (1,1-difluoro-3-phenyl-2-propynyl)trimethyl- include:
Trimethylsilylacetylene: A simpler compound with similar reactivity but lacking the difluorophenyl group.
Phenyltrimethylsilane: Contains a phenyl group but lacks the propynyl and difluoro substituents.
Eigenschaften
CAS-Nummer |
849730-01-4 |
|---|---|
Molekularformel |
C12H14F2Si |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
(1,1-difluoro-3-phenylprop-2-ynyl)-trimethylsilane |
InChI |
InChI=1S/C12H14F2Si/c1-15(2,3)12(13,14)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
LTWUTXUWHFAMGH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C#CC1=CC=CC=C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)



![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)

![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)





![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
